molecular formula C12H19ClN2O2 B592295 tert-Butyl 4-aminobenzylcarbamate hydrochloride CAS No. 174959-54-7

tert-Butyl 4-aminobenzylcarbamate hydrochloride

Cat. No.: B592295
CAS No.: 174959-54-7
M. Wt: 258.746
InChI Key: UULGYZXPISSQLH-UHFFFAOYSA-N
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Description

tert-Butyl 4-aminobenzylcarbamate hydrochloride: is a chemical compound with the molecular formula C₁₂H₁₉ClN₂O₂ and a molecular weight of 258.74 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-aminobenzylcarbamate hydrochloride typically involves the protection of the amine group using a tert-butyl carbamate protecting groupThe final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-aminobenzylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzylcarbamates and amine derivatives, which are useful intermediates in organic synthesis .

Scientific Research Applications

tert-Butyl 4-aminobenzylcarbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-aminobenzylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 4-aminobutyrate hydrochloride
  • tert-Butyl 4-aminophenylcarbamate
  • tert-Butyl 4-aminobenzoate

Comparison: tert-Butyl 4-aminobenzylcarbamate hydrochloride is unique due to its specific benzyl group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it particularly valuable in certain synthetic and research applications .

Biological Activity

tert-Butyl 4-aminobenzylcarbamate hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C12_{12}H19_{19}ClN2_2O2_2
  • Molecular Weight : 258.74 g/mol
  • CAS Number : 174959-54-7
  • Solubility : Soluble in water with a solubility of approximately 0.274 mg/ml .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including protein kinases and Toll-like receptors (TLRs).

  • Protein Kinase Interaction : Research indicates that this compound can act as a probe for identifying protein kinases, showing moderate to high binding affinities in cellular assays. In one study, it was used to assess the binding profiles of various kinases in HeLa cell lysates, revealing significant interactions that could be leveraged for therapeutic applications .
  • Toll-Like Receptor Modulation : The compound has been evaluated for its agonistic activity on TLR8, which plays a crucial role in the immune response. It was found to exhibit improved potency over known TLR8 agonists, suggesting potential applications in cancer therapy and autoimmune diseases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Protein Kinase Inhibition Moderately inhibits various protein kinases, potentially affecting cell signaling pathways .
TLR8 Agonism Acts as an agonist for TLR8, enhancing immune responses with lower side effects compared to TLR7/8 combined agonists .
Anticancer Potential Exhibited activity in preclinical models for solid tumors and lymphomas .

Case Studies and Research Findings

  • Protein Kinase Affinity Study :
    • A study utilized this compound to probe the kinase landscape in HeLa cells. The compound identified 23 unique kinases, indicating its utility in kinase profiling and drug discovery .
  • TLR8 Agonist Evaluation :
    • In a comparative analysis with other TLR agonists, this compound demonstrated a significant increase in cellular responses at lower concentrations, highlighting its potential as a therapeutic agent with enhanced selectivity and reduced toxicity .
  • Pharmacokinetic Properties :
    • The compound’s absorption characteristics suggest high bioavailability and permeability across biological membranes, making it a suitable candidate for oral administration in therapeutic settings .

Properties

IUPAC Name

tert-butyl N-[(4-aminophenyl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULGYZXPISSQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10741674
Record name tert-Butyl [(4-aminophenyl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174959-54-7
Record name tert-Butyl [(4-aminophenyl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-aminobenzylcarbamate hydrchloride
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